Methyl 2-(aminothio)benzoate
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Overview
Description
Methyl 2-(aminothio)benzoate is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminothio)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-aminothiobenzoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion.
Another method involves the nucleophilic substitution of methyl benzoate with an aminothiol compound. This reaction can be carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack on the ester group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminothio)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminothio)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(aminothio)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Similar structure but lacks the sulfur atom.
Methyl 2-(methylthio)benzoate: Similar structure but has a methyl group instead of an amino group attached to the sulfur atom.
Methyl 2-(hydroxythio)benzoate: Similar structure but has a hydroxyl group instead of an amino group attached to the sulfur atom.
Uniqueness
Methyl 2-(aminothio)benzoate is unique due to the presence of both an amino group and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
94266-24-7 |
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Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 2-aminosulfanylbenzoate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-4-2-3-5-7(6)12-9/h2-5H,9H2,1H3 |
InChI Key |
GEUILTLVJDCUJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SN |
Origin of Product |
United States |
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